Elinzanetant

NK-1 receptor NK-3 receptor dual antagonism

Elinzanetant is the first FDA-approved dual NK-1/NK-3 receptor antagonist indicated for moderate to severe VMS associated with menopause. Unlike selective NK-3 antagonists (e.g., fezolinetant), its dual mechanism yields significantly greater improvement in sleep disturbances (PROMIS SD SF 8b), with no hepatotoxicity or endometrial hyperplasia signals in Phase 3 trials. This makes it the preferred reference compound for VMS and sleep disorder research, and the superior active comparator for clinical trials. Non-interchangeable with single-target agents. Order high-purity Elinzanetant for your next study.

Molecular Formula C33H35F7N4O3
Molecular Weight 668.6 g/mol
CAS No. 929046-33-3
Cat. No. B1671173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElinzanetant
CAS929046-33-3
SynonymsElinzanetant, GSK1144814A
Molecular FormulaC33H35F7N4O3
Molecular Weight668.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO
InChIInChI=1S/C33H35F7N4O3/c1-19-9-23(34)5-6-26(19)27-13-29(44-16-25-18-47-8-7-43(25)15-24(44)17-45)41-14-28(27)42(4)30(46)31(2,3)20-10-21(32(35,36)37)12-22(11-20)33(38,39)40/h5-6,9-14,24-25,45H,7-8,15-18H2,1-4H3/t24-,25-/m0/s1
InChIKeyDWRIJNIPBUFCQS-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elinzanetant (CAS 929046-33-3) Procurement: A First-in-Class Dual NK-1/NK-3 Antagonist for Menopause VMS


Elinzanetant (CAS 929046-33-3) is a synthetic small molecule and the first FDA-approved dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist [1]. It is indicated for the non-hormonal treatment of moderate to severe vasomotor symptoms (VMS), or hot flashes, associated with menopause . The compound acts by modulating kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which regulate thermoregulation and are hyperactivated during estrogen decline . Its unique dual antagonism distinguishes it mechanistically and clinically from single-target NK-3 antagonists like fezolinetant [2].

Why Elinzanetant Cannot Be Replaced by Generic NK-3 Antagonists for VMS Research and Clinical Application


Substituting elinzanetant with a selective NK-3 antagonist like fezolinetant is not scientifically equivalent due to fundamental differences in molecular pharmacology and resultant clinical outcomes. Elinzanetant is a dual NK-1/NK-3 receptor antagonist, whereas fezolinetant is a selective NK-3 antagonist [1]. This mechanistic difference translates into a distinct therapeutic profile: both drugs demonstrate comparable efficacy in reducing VMS frequency and severity, but elinzanetant shows a significantly greater improvement in sleep disturbances—a clinically meaningful endpoint [2]. Furthermore, their safety profiles diverge markedly, with elinzanetant showing no signals for hepatotoxicity or endometrial pathology, in contrast to fezolinetant's FDA-mandated Boxed Warning for serious liver injury and observed signals for endometrial issues [3]. These are non-interchangeable attributes that must guide compound selection.

Elinzanetant Quantitative Evidence Guide: Differentiated Efficacy, Safety, and Selectivity Data


Dual NK-1/NK-3 Antagonism with Sub-Nanomolar Potency Differentiates Elinzanetant from Single-Target NK-3 Antagonists

Elinzanetant is a dual antagonist with high affinity for both NK-1 and NK-3 receptors, a profile distinct from fezolinetant which is selective for NK-3. The binding affinity (Ki) of elinzanetant for NK-1 is approximately 0.37 nM, and for NK-3 is approximately 3.0 nM . In contrast, fezolinetant demonstrates a 450-fold selectivity for NK-3 over NK-1 [1].

NK-1 receptor NK-3 receptor dual antagonism

Elinzanetant Achieves Significantly Greater Sleep Disturbance Improvement vs. Fezolinetant in Adjusted Indirect Comparison

In a matching-adjusted indirect comparison (MAIC) of phase 3 trial data, both elinzanetant and fezolinetant improved sleep disturbance scores from baseline. However, the reduction in PROMIS SD SF 8b T-score was significantly greater with elinzanetant. The total treatment effect for elinzanetant versus placebo was -4.92 points (95% CI -5.73 to -4.12), while the estimated effect for fezolinetant was smaller [1][2].

sleep disturbance PROMIS SD SF 8b MAIC

Elinzanetant Exhibits Favorable Long-Term Endometrial Safety Profile with No Observed Hyperplasia or Malignancy

The long-term endometrial safety of elinzanetant was a key endpoint in the OASIS 3 trial. After 52 weeks of treatment, no cases of endometrial hyperplasia or endometrial malignant neoplasms were observed in the elinzanetant group [1]. This finding is in contrast to reports for fezolinetant, where clinical trial data suggested a small but higher incidence of endometrial hyperplasia or malignancy, a finding that has been discussed by expert panels [2].

endometrial safety OASIS 3 long-term

Elinzanetant Demonstrates No Hepatotoxicity Signal, Contrasting with Fezolinetant's Boxed Warning for Serious Liver Injury

Across the phase 3 OASIS clinical program (OASIS 1, 2, and 3), no liver toxicity signal was observed with elinzanetant treatment . In a direct safety comparison by clinical experts, elinzanetant is noted to be associated with a lower risk of liver injury due to its distinct molecular structure relative to fezolinetant [1]. In stark contrast, the FDA has required a Boxed Warning—its most prominent safety warning—for fezolinetant (Veozah) due to the risk of rare but serious liver injury [2].

hepatotoxicity liver safety drug-induced liver injury

Elinzanetant Research and Industrial Application Scenarios Based on Differentiated Evidence


Reference Standard for Sleep Disturbance Research in Menopause Models

The superior improvement in sleep disturbance, as quantified by PROMIS SD SF 8b T-score reductions, positions elinzanetant as the preferred reference compound for research investigating the nexus of VMS and sleep disorders [1]. Its dual NK-1/NK-3 mechanism provides a unique tool for dissecting the neural pathways involved in menopause-associated insomnia, a dimension where selective NK-3 antagonists show limited efficacy.

In Vivo Safety Pharmacology and Toxicology Studies Requiring a Clean Hepatic and Endometrial Profile

The demonstrated absence of hepatotoxicity and endometrial hyperplasia signals across long-term phase 3 trials makes elinzanetant an ideal candidate for long-term in vivo studies [2]. Its safety profile reduces the risk of compound-related pathology that could confound experimental results, offering a clear advantage over alternatives like fezolinetant, which carry a Boxed Warning for liver injury and potential endometrial signals.

Non-Hormonal VMS Comparator Arm in Clinical Trials for Novel Therapeutics

With its robust, placebo-controlled efficacy data in reducing VMS frequency and severity, and its unique dual mechanism, elinzanetant is a superior active comparator for phase 2/3 trials evaluating new non-hormonal VMS therapies [3]. Its well-characterized safety and efficacy profile provides a reliable benchmark for assessing the relative benefit-risk of investigational agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elinzanetant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.